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Compound of Interest

Compound Name: 22-Hydroxycholesterol

Cat. No.: B121481 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of 22-Hydroxycholesterol's performance as a Farnesoid X Receptor

(FXR) agonist against other alternatives, supported by experimental data and detailed

protocols.

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in bile acid

homeostasis, lipid metabolism, and glucose regulation. Its modulation presents a promising

therapeutic avenue for metabolic diseases. Among the various compounds identified as FXR

agonists, the oxysterol 22-Hydroxycholesterol (22-HC) has garnered attention. This guide

evaluates the specificity of 22-Hydroxycholesterol, particularly the 22(R) enantiomer, as an

FXR agonist by comparing its activity with established FXR modulators and examining its

effects on other nuclear receptors.

Quantitative Comparison of FXR Agonist Potency
To contextualize the efficacy of 22(R)-Hydroxycholesterol as an FXR agonist, its potency is

compared with that of the endogenous ligand chenodeoxycholic acid (CDCA) and two well-

characterized synthetic agonists, GW4064 and Obeticholic Acid (OCA). The following table

summarizes their half-maximal effective concentrations (EC50) for FXR activation, primarily

determined through in vitro luciferase reporter assays.
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Compound Agonist Type
EC50 for Human
FXR Activation

Citation(s)

22(R)-

Hydroxycholesterol

Endogenous

Oxysterol

> 2.5 µM (dose-

dependent activation

observed)

[1]

Chenodeoxycholic

Acid (CDCA)
Endogenous Bile Acid ~10 µM [2]

GW4064 Synthetic 65 nM - 0.61 µM [3]

Obeticholic Acid

(OCA)
Synthetic

~100 nM (cell-free),

300-600 nM (cell-

based)

[4]

Note: The EC50 for 22(R)-Hydroxycholesterol is not definitively established in the literature, but

studies show a dose-dependent activation of FXR-mediated gene expression starting at

concentrations of 2.5 µM.[1]

Specificity Profile of 22(R)-Hydroxycholesterol
A critical aspect of a targeted agonist is its specificity for the intended receptor. 22(R)-

Hydroxycholesterol is known to interact with other nuclear receptors, which can lead to off-

target effects. This section compares its activity across FXR, Liver X Receptor (LXR),

Steroidogenic Factor 1 (SF-1), and Retinoic acid receptor-related Orphan Receptor gamma

(RORγ).
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Nuclear Receptor
22(R)-
Hydroxycholesterol
Activity

Comparative
Potency

Citation(s)

FXR Agonist

Lower potency

compared to synthetic

agonists

[1]

LXR Agonist Potent activator [5]

SF-1 Weak Agonist

Significantly less

potent than 25-

Hydroxycholesterol

[5]

RORγ Agonist
High potency (EC50

~20-40 nM)
[3]

Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these agonists, the

following diagrams illustrate the FXR signaling pathway and a typical experimental workflow for

assessing agonist specificity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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